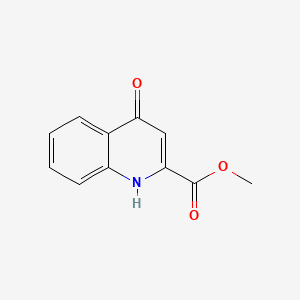

Methyl 4-Hydroxyquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPKIWQIHSVNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356286 | |

| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-59-3 | |

| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxyquinoline-2-carboxylate is a pivotal scaffold in medicinal chemistry, forming the core of numerous antibacterial agents and finding applications in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the Gould-Jacobs reaction. It delves into the mechanistic underpinnings of the synthesis, offers detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of quinoline-based compounds.

Introduction: The Significance of the 4-Hydroxyquinoline-2-carboxylate Core

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities.[2] Within this class, 4-hydroxyquinoline derivatives, and specifically esters of 4-hydroxyquinoline-2-carboxylic acid, are of paramount importance. This compound serves as a key intermediate in the synthesis of quinolone antibiotics, particularly fluoroquinolones, which are essential in combating bacterial infections.[1] Its utility also extends to the development of novel antiviral and anticancer agents, underscoring the versatility of this molecular framework in medicinal chemistry.[1] The presence of multiple functional groups—a hydroxyl, a methyl ester, and the quinoline nitrogen—provides rich opportunities for chemical modification and the exploration of structure-activity relationships.[1]

Primary Synthetic Strategies: A Comparative Overview

Several synthetic methodologies have been established for the construction of the 4-hydroxyquinoline core. The most prominent and widely adopted of these is the Gould-Jacobs reaction.[3][4][5] Alternative approaches, such as the Camps cyclization and Conrad-Limpach synthesis, also provide access to quinolone derivatives and are valuable tools in the synthetic chemist's arsenal.

The Gould-Jacobs Reaction: A Robust and Versatile Approach

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME) or related malonic esters.[4][5][6] The reaction proceeds through a sequence of condensation and cyclization steps, ultimately yielding the desired quinoline scaffold.[4]

Key Features of the Gould-Jacobs Reaction:

-

Versatility: It is effective for a wide range of anilines, particularly those bearing electron-donating groups at the meta-position.[4]

-

High Temperatures: The cyclization step typically requires high temperatures, often achieved through refluxing in high-boiling solvents like Dowtherm or through microwave irradiation.[7][8]

-

Regioselectivity: With unsymmetrically substituted anilines, the cyclization can lead to a mixture of regioisomers, a factor that must be considered in synthetic planning.[9]

Camps Cyclization

The Camps cyclization involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to afford hydroxyquinolines.[10][11] The regiochemical outcome, yielding either a quinolin-4-one or a quinolin-2-one, is dependent on the reaction conditions and the structure of the starting material.[11]

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is another classical method for preparing 4-hydroxyquinolines. It involves the reaction of anilines with β-ketoesters. The initial condensation product can be cyclized under thermal conditions to yield the 4-quinolone.[10]

Mechanistic Deep Dive: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction proceeds through a well-defined mechanistic sequence:

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the nitrogen atom of the aniline on one of the carbonyl carbons of diethyl ethoxymethylenemalonate.[3][4]

-

Condensation: This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[3][4]

-

Thermal Cyclization: A 6-electron electrocyclization reaction occurs at high temperatures, leading to the formation of the quinoline ring system with the loss of a second molecule of ethanol.[3][4]

-

Tautomerization: The resulting 4-oxoquinoline exists in equilibrium with its enol tautomer, 4-hydroxyquinoline.[3][4]

Caption: Experimental Workflow for the Synthesis.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (DMSO-d6, 500 MHz): δ 3.52 (s, 3H), 6.48 (s, 1H), 7.25 (t, 1H, J = 7.0 Hz), 7.58 (t, 1H, J = 7.0 Hz), 7.96 (d, 1H, J = 8.5 Hz), 8.05 (d, 1H, J = 8.5 Hz), 11.32 (s, 1H). [12]* LC-MS (ES+): m/z 204.09 [M+H]⁺. [12]

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous methanol. In the Gould-Jacobs cyclization step, insufficient temperature can lead to the isolation of the uncyclized intermediate. [7]Microwave-assisted heating can often improve yields and reduce reaction times. [7][13]* Impure Product: The purification step is crucial. Thorough washing of the precipitate is necessary to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system can be employed for further purification if needed.

-

Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of degradation products. [12]

Conclusion

The synthesis of this compound is a well-established process, with the Gould-Jacobs reaction providing a reliable and versatile route to the core structure. Understanding the underlying mechanism and optimizing reaction parameters are key to achieving high yields and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important building block for drug discovery and development.

References

- Gould–Jacobs reaction - Wikiwand. [Link]

- Gould–Jacobs reaction - Wikipedia. [Link]

- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

- Methyl 4-hydroxyquinoline-2-carboxyl

- Gould Jacobs Quinoline forming reaction - Biotage. [Link]

- Quinolin-4-ones: Methods of Synthesis and Applic

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [Link]

- 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. [Link]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]

- Camps quinoline synthesis - Wikipedia. [Link]

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - MDPI. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wikiwand.com [wikiwand.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ablelab.eu [ablelab.eu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. This compound | 5965-59-3 [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 4-Hydroxyquinoline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of Methyl 4-Hydroxyquinoline-2-carboxylate. As a key derivative of kynurenic acid, an endogenous metabolite, this compound serves as a pivotal intermediate in medicinal chemistry and drug development.[1] Its quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling and application of this versatile molecule.

Introduction: The Significance of a Privileged Scaffold

This compound, also known by synonyms such as Methyl kynurenate or Methyl 4-hydroxyquinaldinate, is the methyl ester of 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid).[5][6] Kynurenic acid itself is a metabolite of the amino acid tryptophan and exhibits neuroprotective activities.[1] The conversion to its methyl ester enhances its utility as a synthetic building block, allowing for more controlled and versatile chemical modifications.

The core 4-hydroxyquinoline structure is of immense interest in pharmacology.[7] Compounds featuring this moiety are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3][7] The foundational role of this scaffold in the development of fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase, underscores the importance of understanding the chemical behavior of its derivatives.[3] This guide delves into the essential chemical properties that make this compound a valuable tool in the synthesis of novel bioactive molecules.

Physicochemical and Structural Properties

The compound typically appears as a light brown to yellow crystalline solid.[5][8] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5965-59-3 | [2][5] |

| Molecular Formula | C₁₁H₉NO₃ | [2][5] |

| Molecular Weight | 203.19 g/mol | [2][5] |

| Appearance | Light brown to yellow solid | [5][8] |

| Melting Point | 224 °C | [5][6] |

| Boiling Point | 331.1 °C to 412.3 °C (Predicted) | [2][5] |

| Density | ~1.327 g/cm³ (Predicted) | [5][6] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [2][5][8] |

Structural Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo-1,4-dihydroquinoline (keto or quinolone) form.[9] This equilibrium influences the compound's reactivity, spectroscopic properties, and biological interactions. The keto form is often the predominant tautomer in many environments.

Synthesis and Purification

The most direct and common synthesis of this compound is the Fischer esterification of its parent carboxylic acid, Kynurenic acid. This method is reliable and proceeds with high yield.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis via acid-catalyzed esterification.[5] The causality behind this choice is its simplicity and the use of inexpensive, readily available reagents. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol and by refluxing to increase the reaction rate.

Materials:

-

4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid)

-

Anhydrous Methanol (reagent grade)

-

Concentrated Sulfuric Acid (96-98%)

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

-

Diethyl Ether

Procedure:

-

Reaction Setup: Suspend 4-Hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the suspension with stirring until the solid dissolves and the solution becomes clear.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator to yield the crude product.[5]

-

Purification (Precipitation): Dissolve the crude residue in a minimal amount of methanol and dilute by adding deionized water.[5]

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the diluted mixture until a white precipitate forms. This step neutralizes the excess sulfuric acid catalyst and deprotonates the phenolic hydroxyl group, decreasing the product's solubility in the aqueous medium.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid with deionized water and then with diethyl ether to remove any remaining non-polar impurities.[5]

-

Drying: Dry the final product under vacuum to obtain pure this compound. A typical yield is around 65%.[5]

Spectral Characterization

Validation of the synthesized product's identity and purity is paramount. The following spectral data are characteristic of this compound.

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

-

δ 11.32 (s, 1H): This singlet corresponds to the acidic proton of the 4-hydroxyl group.[5]

-

δ 8.05 (d, 1H), 7.96 (d, 1H), 7.58 (t, 1H), 7.25 (t, 1H): These signals in the aromatic region represent the four protons on the benzene ring of the quinoline system.[5]

-

δ 6.48 (s, 1H): This singlet is for the proton at the C3 position of the quinoline ring.[5]

-

δ 3.52 (s, 3H): This characteristic singlet represents the three protons of the methyl ester group.[5]

-

-

Mass Spectrometry (LC-MS, ES+): Mass spectrometry confirms the molecular weight of the compound.

-

m/z 204.09 [M+H]⁺: This corresponds to the protonated molecule, confirming the calculated molecular weight of 203.19.[5]

-

Chemical Reactivity and Derivatization

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

4-Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated. It is a primary site for O-alkylation and O-acylation reactions to introduce diverse substituents. Studies on analogous compounds show that subsequent alkylation can lead to O-methylated products.[3]

-

Ester Group: The methyl ester at the C2 position is susceptible to hydrolysis back to the carboxylic acid under basic conditions (e.g., refluxing with NaOH).[3] It can also undergo amidation by reacting with various amines to form a wide range of carboxamide derivatives, a common strategy in drug discovery to modulate solubility and target binding.

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring can be targeted for N-alkylation , particularly when the 4-hydroxyl group is protected or under specific reaction conditions. This modification can significantly alter the compound's electronic properties and biological activity.[3]

-

Aromatic Ring: The benzene portion of the quinoline scaffold can undergo electrophilic aromatic substitution , although the directing effects of the existing substituents make this a more complex transformation.

Applications in Research and Drug Development

The structural features of this compound make it a highly valuable precursor in several areas of therapeutic research.

-

Antibacterial Agents: It is a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics.[2] The core scaffold is essential for the antimicrobial efficacy of these drugs, which target bacterial DNA replication.[3]

-

Anticancer and Antiviral Research: The quinoline scaffold is being actively explored for the development of novel anticancer and antiviral agents.[2] Its functional groups allow for easy modification, making it ideal for creating libraries of compounds for high-throughput screening and for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.[2] For example, related 4-hydroxy-2-quinolone derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy.[7]

-

Factor XIa Inhibitors: The compound has been used in the preparation of macro-heterocyclic compounds that act as inhibitors of blood coagulation factor XIa, indicating its potential in developing new antithrombotic agents.[5]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its parent acid.

-

Hazards: The compound is classified as a skin and eye irritant.[6][10] It may also cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[10][11] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10]

-

Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10] Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to a vast chemical space of biologically active molecules. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity at multiple sites make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, from its inherent tautomerism to its specific spectral signatures, empowers researchers to leverage this privileged scaffold in the rational design and development of next-generation therapeutics.

References

- MySkinRecipes.

- SAFETY D

- 4 - SAFETY D

- Kovalskyi, A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- ChemicalBook.

- Chemsrc.

- Vulcanchem.

- 2 - Safety d

- Palkó, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.

- ChemicalBook.

- ChemicalBook.

- Chontzopoulou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

- BenchChem.

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 5965-59-3 [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 5965-59-3 [m.chemicalbook.com]

- 9. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

physical properties of Methyl 4-Hydroxyquinoline-2-carboxylate

An In-depth Technical Guide to the Physical Properties of Methyl 4-Hydroxyquinoline-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No: 5965-59-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data and theoretical predictions to offer a robust characterization of the molecule. We delve into its structural features, including the critical concept of tautomerism, present key physicochemical data in a consolidated format, and provide detailed, field-proven protocols for the experimental determination of these properties. The guide emphasizes the rationale behind analytical choices, ensuring a deep understanding of the methodologies for reliable and reproducible characterization.

Molecular Structure and Physicochemical Profile

This compound is a heterocyclic compound built upon a quinoline core. This scaffold is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules, including quinolone antibiotics and potential antiviral or anticancer agents.[1] A precise understanding of its physical properties is paramount for its handling, reaction optimization, formulation, and interpretation of biological activity data.

Chemical Identity

-

Systematic Name: this compound

-

Molecular Weight: 203.19 g/mol [1]

Structural Features and Tautomerism

A critical feature of the 4-hydroxyquinoline scaffold is its capacity to exist in tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-oxo or quinolone) form. This equilibrium can be influenced by the solvent, pH, and physical state (solid vs. solution), which in turn affects the compound's chemical reactivity, hydrogen bonding capability, and spectroscopic signature. The ¹H NMR data, particularly the observation of a signal at 11.32 ppm, suggests the presence of the hydroxyl proton, indicating that the enol form is a significant contributor in a DMSO-d6 solution.[4]

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.

Summary of Physical Properties

The following table consolidates the known . It is crucial to distinguish between experimentally determined and predicted values, as experimental data for certain properties remain sparse in the literature.

| Property | Value | Source & Notes |

| Appearance | Light brown to yellow solid.[3] | Experimental observation. |

| Melting Point | Not explicitly reported. | Expected to be a crystalline solid with a relatively high melting point (>150°C), typical for this class of compounds.[6] Requires experimental verification. |

| Boiling Point | 331.1 ± 42.0 °C (at 760 mmHg).[5] | Predicted value. |

| Density | 1.3 ± 0.1 g/cm³.[5] | Predicted value. |

| pKa | 3.53 ± 0.40.[3] | Predicted value. This likely corresponds to the protonation of the quinoline nitrogen. The pKa of the 4-hydroxyl group is expected to be higher.[6] |

| Solubility | Limited water solubility; soluble in organic solvents.[6] | General property based on similar structures. Solvents include DMSO, DMF, and methanol.[6] Requires quantitative experimental determination. |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation through the analysis of nuclear spin transitions in a magnetic field.

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. A reported spectrum in DMSO-d6 shows the following key signals:

-

δ 11.32 (s, 1H): A broad singlet corresponding to the acidic proton of the 4-hydroxyl group.[4]

-

δ 8.05 - 7.25 (m, 4H): A series of multiplets (doublets and triplets) in the aromatic region, corresponding to the four protons on the benzene ring of the quinoline system.[4]

-

δ 6.48 (s, 1H): A singlet corresponding to the proton at the 3-position of the quinoline ring.[4]

-

δ 3.52 (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester group.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, the following characteristic absorption bands are anticipated:

-

3500-3300 cm⁻¹: A broad band characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.[6]

-

1750-1700 cm⁻¹: A strong, sharp absorption band from the C=O stretching vibration of the ester functional group.[6]

-

1600-1400 cm⁻¹: Multiple bands corresponding to the C=C and C=N stretching vibrations within the aromatic quinoline ring system.[6]

-

1300-1200 cm⁻¹: A distinct band for the C-O stretching of the ester group.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion: High-resolution mass spectrometry confirms the molecular formula. The compound shows a prominent protonated molecular ion peak [M+H]⁺ at an m/z of 204.09 (calculated value: 204.06), which corresponds to the molecular weight of 203.19 g/mol .[4]

-

Fragmentation: Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely include the loss of the methoxy group (-OCH₃, M-31) or the entire methyl carboxylate group (-COOCH₃, M-59).[6]

UV-Visible Spectroscopy

The extended π-conjugated system of the quinoline chromophore results in strong absorption in the UV-visible range, typically between 270-350 nm.[6] This property is useful for quantitative analysis using the Beer-Lambert law to determine the concentration of the compound in solution.

Experimental Methodologies for Property Determination

To ensure data integrity, standardized and well-understood protocols must be employed. The following section outlines the methodologies for determining the key physical properties discussed.

General Workflow for Physicochemical Analysis

A systematic approach is essential for the complete characterization of a chemical sample. The workflow begins with sample acquisition and purity assessment, followed by the determination of its fundamental physical and spectroscopic properties.

Caption: Systematic workflow for physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 1°C), whereas impurities depress and broaden this range. This protocol uses the standard capillary method for its reliability and small sample requirement.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol: Solubility Assessment (Thermodynamic Shake-Flask Method)

Causality: This method is the gold standard for determining thermodynamic solubility because it ensures that the solution reaches equilibrium, providing a true measure of the compound's solubility in a given solvent system, which is critical for designing biological assays and formulations.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline, ethanol) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC. Calculate the original solubility in units of mg/mL or µM.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of the compound for research applications.

-

Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture and air.[3] Recommended storage temperatures range from room temperature to refrigerated conditions (2-8°C).[1][3]

-

Potential Instability: As an ester, this compound is susceptible to hydrolysis, especially under acidic or basic conditions. Long-term storage in protic solvents, particularly aqueous buffers, should be avoided. It is best to prepare solutions fresh for experimental use.

References

- Methyl 4-hydroxyquinoline-2-carboxyl

- Methyl 4-hydroxyquinoline-2-carboxyl

- Methyl 4-hydroxyquinoline-2-carboxyl

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 5965-59-3 [m.chemicalbook.com]

- 4. This compound | 5965-59-3 [chemicalbook.com]

- 5. This compound | CAS#:5965-59-3 | Chemsrc [chemsrc.com]

- 6. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

Methyl 4-Hydroxyquinoline-2-carboxylate CAS number 5965-59-3

An In-depth Technical Guide to Methyl 4-Hydroxyquinoline-2-carboxylate (CAS 5965-59-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. Moving beyond a simple data sheet, this document provides in-depth insights into its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and field-proven methodologies.

Core Identity and Physicochemical Profile

This compound, also known by synonyms such as Methyl kynurenate or Kynurenic acid methyl ester, is a key heterocyclic building block in organic and medicinal chemistry.[1][2] Its structure, featuring a 4-hydroxyquinoline scaffold, is a privileged motif found in numerous biologically active compounds.[3][4] This molecule's utility stems from its versatile functional groups—a hydroxyl group, a methyl ester, and an aromatic quinoline core—which allow for extensive chemical modification.[5]

The compound presents as a light brown to yellow solid and its fundamental properties are summarized below.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5965-59-3 | [1][7][8] |

| Molecular Formula | C₁₁H₉NO₃ | [5][7][9] |

| Molecular Weight | 203.19 g/mol | [1][5][7] |

| Appearance | Light brown to yellow solid | [2][6] |

| Melting Point | 224 °C | [2] |

| Boiling Point | 331.1 ± 42.0 °C at 760 mmHg | [5][7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| LogP | 2.04 | [7] |

| pKa | 3.53 ± 0.40 (Predicted) | [2][6] |

| Storage Conditions | 2-8°C, Sealed in dry, Room Temp. | [1][5][6] |

Synthesis and Purification: A Validated Protocol

The most direct and commonly cited synthesis for this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid).[10]

Causality in Synthesis Design

The choice of concentrated sulfuric acid as a catalyst is pivotal. It serves a dual function: protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, and acting as a dehydrating agent to absorb the water by-product. This shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired methyl ester. Refluxing in anhydrous methanol provides both the reactant and the solvent medium, ensuring complete dissolution and sufficient thermal energy to overcome the activation barrier of the reaction.[10]

Detailed Experimental Protocol: Esterification of Kynurenic Acid[10]

-

Reaction Setup: Suspend 4-Hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 40 drops for 2.65 mmol of starting material) to the suspension until the solid completely dissolves, clarifying the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours. The reaction's progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Workup & Isolation: After completion, cool the mixture to room temperature. Remove the methanol solvent using a rotary evaporator.

-

Precipitation: Dissolve the resulting crude product in a minimal amount of methanol and dilute with deionized water (e.g., 10 mL). Slowly add a saturated sodium bicarbonate solution until a white precipitate forms. The bicarbonate neutralizes the excess sulfuric acid.

-

Purification: Collect the precipitate by filtration. Wash the solid with diethyl ether to remove non-polar impurities, yielding the final product. A reported yield for this procedure is 65%.[10]

Chemical Reactivity and Structural Insights

The chemical behavior of this compound is dominated by the interplay of its functional groups and the inherent tautomerism of the 4-hydroxyquinoline core.

Keto-Enol Tautomerism

A critical feature of the 4-hydroxyquinoline scaffold is its existence in equilibrium between the 4-hydroxy (enol) form and the 4-quinolone (keto) form. This tautomerism influences its reactivity, hydrogen bonding capability, and biological interactions. Spectroscopic evidence, particularly the ¹H NMR signal observed at 11.32 ppm, suggests a strong preference for the hydrogen to be on the hydroxyl group in a DMSO solution, indicative of the 4-hydroxy tautomer.[10]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound [myskinrecipes.com]

- 6. This compound CAS#: 5965-59-3 [m.chemicalbook.com]

- 7. This compound | CAS#:5965-59-3 | Chemsrc [chemsrc.com]

- 8. Synthonix, Inc > 5965-59-3 | this compound [synthonix.com]

- 9. CAS 5965-59-3 this compound 5965593 | Chemical e-data Search [en.chem-edata.com]

- 10. This compound | 5965-59-3 [chemicalbook.com]

A Spectroscopic and Methodological Guide to Methyl 4-Hydroxyquinoline-2-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 4-Hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights into the characterization of this molecule.

Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives form the backbone of a wide array of pharmacologically active compounds and functional materials.[1][2] Their planar, heterocyclic structure allows for diverse functionalization, leading to a broad spectrum of biological activities and physicochemical properties. This compound, with its potential for hydrogen bonding, metal chelation, and further chemical modification, represents a key scaffold for the development of novel therapeutic agents and specialized chemical probes.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the expected spectroscopic signatures of this compound, drawing upon established principles and data from closely related analogs to provide a comprehensive analytical framework.

Molecular Structure and Tautomerism

This compound (C₁₁H₉NO₃) possesses a rigid quinoline core with a hydroxyl group at the C4 position and a methyl carboxylate group at the C2 position.[3] A key feature of 4-hydroxyquinolines is the potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. The predominance of either tautomer is influenced by the solvent, temperature, and pH. For the purpose of this guide, we will consider the 4-hydroxy tautomer as the primary form for spectroscopic interpretation, while acknowledging the potential for the presence of the quinolone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl ester protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Expected ¹H NMR Data (Predicted):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~8.1-8.3 | d | ~8.0 |

| H8 | ~7.9-8.1 | d | ~8.0 |

| H6 | ~7.6-7.8 | t | ~7.5 |

| H7 | ~7.4-7.6 | t | ~7.5 |

| H3 | ~7.0-7.2 | s | - |

| OCH₃ | ~3.9-4.1 | s | - |

| OH | ~10.0-12.0 | br s | - |

Causality Behind Expected Shifts:

-

Aromatic Protons (H5-H8): The protons on the benzene ring of the quinoline system will appear in the downfield region typical for aromatic protons. H5 and H8 are expected to be the most deshielded due to the anisotropic effect of the neighboring heterocyclic ring and will likely appear as doublets. H6 and H7 will be shielded relative to H5 and H8 and are expected to appear as triplets.

-

H3 Proton: This proton is on the pyridine ring and is adjacent to the electron-withdrawing carboxylate group, but also on a carbon adjacent to the electron-donating hydroxyl group. Its chemical shift is expected to be a singlet in the aromatic region.

-

Methyl Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region.

-

Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165-170 |

| C4 | ~160-165 |

| C2 | ~145-150 |

| C8a | ~140-145 |

| C8 | ~130-135 |

| C6 | ~125-130 |

| C5 | ~120-125 |

| C7 | ~115-120 |

| C4a | ~110-115 |

| C3 | ~105-110 |

| OCH₃ | ~50-55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3400-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | 1730-1715 | Strong |

| C=C stretch (aromatic) | 1620-1580 | Medium-Strong |

| C-O stretch (ester) | 1300-1200 | Strong |

Interpretation of Key Peaks:

-

A broad and strong absorption in the region of 3400-3200 cm⁻¹ will be a clear indication of the hydroxyl group, likely involved in hydrogen bonding.

-

A strong, sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl stretching of the ester group.

-

Multiple peaks in the 1620-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 204.0655 |

| [M+Na]⁺ | 226.0475 |

| [M-H]⁻ | 202.0510 |

Fragmentation Pattern:

The molecular ion peak is expected to be prominent. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavages within the quinoline ring system. The fragmentation pattern of quinoline derivatives often involves the loss of HCN.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy Sample Preparation and Acquisition

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition

-

Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Infuse the solution directly into the ESI source.

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups.

Caption: Molecular structure of this compound.

Conclusion

This guide provides a foundational understanding of the key spectroscopic features of this compound. While experimental data for this specific molecule is not widely available in the public domain, the principles and comparative data presented here offer a robust framework for its characterization. Researchers working with this compound or its analogs can use this guide to design experiments, interpret data, and ensure the structural integrity of their materials. The continued exploration of quinoline derivatives will undoubtedly lead to new discoveries in medicine and materials science, and a thorough understanding of their spectroscopic properties is essential for this progress.

References

- Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of Saudi Chemical Society, 17(3), 237-248. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- El-Faham, A., et al. (2020).

- Khafagy, M. M., et al. (2002). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 56(4), 236-240. [Link]

- Kumar, S., et al. (2009). A facile synthesis of quinolines via Friedlander annulation using a reusable solid catalyst. Tetrahedron Letters, 50(44), 6094-6098. [Link]

- SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Wiley-VCH GmbH.

Sources

Tautomerism in 4-Hydroxyquinoline Derivatives: A Guide to Structure, Equilibrium, and Pharmacological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its biological activity is profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This guide provides an in-depth exploration of the prototropic tautomerism in 4-hydroxyquinoline derivatives, focusing on the dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. We will dissect the structural and environmental factors that govern this equilibrium, detail the analytical techniques for its characterization, and illuminate the direct consequences of tautomeric preference on drug-receptor interactions and overall pharmacological profiles. This document is intended for researchers and drug development professionals seeking to harness a deeper understanding of this equilibrium to drive rational drug design.

The Fundamental Equilibrium: Keto vs. Enol

Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 4-hydroxyquinoline derivatives, the principal tautomeric relationship is a prototropic shift between a hydrogen atom and a pi-electron system, resulting in two distinct forms: the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (quinolin-4(1H)-one).[2]

While both forms can exist, the equilibrium does not typically favor a 50/50 split. In the solid state and in polar solvents like water and DMSO, the keto form is often the predominant species.[3] This preference is attributed to the high polarity of the amide-like keto structure. Conversely, the enol form can be significantly stabilized by factors that promote its aromaticity and through the formation of intramolecular hydrogen bonds.[4][5] The delicate balance between these two forms is the central theme of this guide.

Caption: The dynamic equilibrium between the enol and keto tautomers.

Steering the Equilibrium: Key Influential Factors

The tautomeric preference is not static; it is a dynamic state influenced by a trifecta of factors: substituent effects, solvent environment, and pH. Understanding these allows for the prediction and even control of the dominant tautomeric form.

The Decisive Role of Substituents

The nature and position of substituents on the quinoline ring have the most dramatic impact on the keto-enol equilibrium, primarily through the modulation of intramolecular hydrogen bonding.[4][5]

-

Stabilization of the Enol Form: A hydrogen bond acceptor group (e.g., ester, carbonyl) at the C3 position strongly favors the enol tautomer. This is due to the formation of a highly stable six-membered intramolecular hydrogen bond between the C4-hydroxyl group and the C3 substituent.[4][5]

-

Stabilization of the Keto Form: Conversely, a hydrogen bond acceptor at the C2 or C8 position can completely shift the equilibrium to favor the keto form.[4][5][6] This occurs because the N1-H of the keto tautomer can form a stabilizing intramolecular hydrogen bond with the C2 or C8 substituent, a conformation impossible for the enol form.

The Solvent Environment

The polarity of the solvent plays a critical role in tautomeric preference.[3][7]

-

Polar Solvents (e.g., DMSO, Water): These solvents can form intermolecular hydrogen bonds with the solute. This disrupts the intramolecular hydrogen bonds that often stabilize the enol form, thereby favoring the more polar keto tautomer.[3][5]

-

Non-polar Solvents (e.g., Benzene, Chloroform): In these environments, intramolecular hydrogen bonding is more favorable, which can lead to a higher population of the enol tautomer, provided a stabilizing substituent is present.

The Effect of pH

In biological systems, pH is a crucial variable. The protonation state of the quinoline nitrogen and the hydroxyl group can lock the molecule into a specific form or alter the equilibrium position. At physiological pH (~7.4), the neutral forms are most relevant, and the equilibrium is dictated by the factors described above. However, in acidic or basic environments, the ionized species will predominate, which can have significant implications for solubility and target binding.

Analytical Characterization of Tautomers

Distinguishing and quantifying the tautomeric ratio requires a combination of spectroscopic, crystallographic, and computational methods. Each provides a unique piece of the puzzle.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for studying tautomerism in solution.[3][8] The keto form is characterized by the presence of an N-H proton signal, while the enol form shows an O-H signal. In ¹³C NMR, the chemical shift of the C4 carbon is highly indicative: a shift around 170-180 ppm suggests a carbonyl carbon (keto form), whereas a shift in the 150-160 ppm range is more typical of a hydroxyl-bearing aromatic carbon (enol form).[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate the forms by identifying key functional groups. A strong absorption band in the 1650-1700 cm⁻¹ region indicates a C=O stretch, a hallmark of the keto tautomer. The enol form is identified by a broad O-H stretching band around 3200-3600 cm⁻¹.[3]

-

UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct absorption spectra. The aromatic enol form typically absorbs at a different wavelength than the conjugated, but non-aromatic, keto system.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric structure in the solid state.[3][4] This technique has been instrumental in confirming that substituents capable of forming intramolecular hydrogen bonds dictate the preferred tautomer in the crystal lattice.[5]

Computational Chemistry

Density Functional Theory (DFT) calculations have become indispensable for predicting the relative stability of tautomers.[7][8][9] By calculating the ground-state energies of each tautomer in the gas phase or with a solvent continuum model, researchers can predict the favored form and quantify the energy difference between them.[7][9] These theoretical predictions show excellent correlation with experimental findings.[4][5]

Table 1: Summary of Analytical Signatures for Tautomer Identification

| Technique | Keto Form (Quinolin-4(1H)-one) | Enol Form (4-Hydroxyquinoline) |

| ¹H NMR | N-H proton signal present | O-H proton signal present |

| ¹³C NMR | C4 signal ~170-180 ppm | C4 signal ~150-160 ppm |

| IR Spec. | Strong C=O stretch (~1650 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹) |

| Aromaticity | Pyridinone ring is non-aromatic | Both rings are aromatic |

Consequence in Drug Design and Biological Activity

The tautomeric state of a 4-hydroxyquinoline derivative is not merely an academic curiosity; it is a critical determinant of its pharmacological activity. Tautomers are different molecules with distinct shapes, hydrogen bonding patterns, and lipophilicities. These differences directly impact:

-

Drug-Receptor Interactions: The ability to act as a hydrogen bond donor (N-H in keto vs. O-H in enol) or acceptor (C=O in keto) is tautomer-dependent. For many targets, only one tautomer has the correct geometry and electronic properties to bind effectively. For example, in certain antimalarial quinolones that target the cytochrome bc1 complex, the 4-oxo and N-H groups of the keto form are considered essential for binding to the target protein.[9]

-

Pharmacokinetics (ADME): The polarity difference between the less polar enol and more polar keto form affects properties like membrane permeability and solubility. This can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

The ability to predict and control the tautomeric form through synthetic modification is a powerful strategy in drug discovery. By strategically placing substituents, medicinal chemists can lock the molecule into the biologically active tautomeric form, enhancing potency and optimizing its drug-like properties.

Caption: Workflow for tautomeric assignment of novel derivatives.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

This protocol outlines a standard procedure for determining the dominant tautomeric form of a 4-hydroxyquinoline derivative in solution using ¹H NMR.

Objective: To identify the major tautomer of a sample compound in a polar aprotic solvent (DMSO-d6).

Materials:

-

Sample compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d6) with 0.03% TMS

-

NMR tube

-

Vortex mixer

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation (The "Why"):

-

Weigh approximately 5 mg of the dry sample compound directly into a clean, dry NMR tube. Causality: Using a precise amount ensures sufficient concentration for a good signal-to-noise ratio without causing solubility issues.

-

Add ~0.6 mL of DMSO-d6 to the NMR tube. Causality: DMSO-d6 is a polar aprotic solvent that readily dissolves many organic compounds and its deuterium signal is used for locking the spectrometer's magnetic field. Its polarity will favor the keto tautomer if no strong intramolecular H-bonding is present.

-

Cap the tube and vortex thoroughly until the sample is completely dissolved. Visually inspect for any undissolved particulate matter. Causality: A homogenous solution is critical for acquiring sharp, high-quality NMR signals.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d6.

-

Shim the magnetic field to optimize its homogeneity. Causality: Locking and shimming are essential for achieving high spectral resolution, allowing for the clear distinction of closely spaced peaks.

-

Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range for aromatic, NH, and OH protons (typically 0-15 ppm).

-

-

Data Analysis & Interpretation:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate all signals.

-

Identify Key Signals:

-

Look for a broad singlet between 10-14 ppm. If present and integrates to one proton, this is strong evidence for an N-H proton, indicating the keto form .

-

Look for a broad singlet between 9-12 ppm. This could be an O-H proton, indicative of the enol form . Note: Its position can be highly variable.

-

Analyze the aromatic region (6.5-8.5 ppm). The splitting patterns can provide structural confirmation.

-

-

References

- A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.

- The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Royal Society of Chemistry. [Link]

- Tautomerism of 4-Hydroxy-4(1H) quinolon.

- Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

- Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing. [Link]

- Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones.

- 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.

- A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.

- 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides.

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health (NIH). [Link]

- 4-Hydroxyquinoline. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Methyl 4-Hydroxyquinoline-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Preamble: Unveiling the Potential of a Privileged Scaffold

Within the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring molecular framework that consistently yields compounds with a diverse array of biological activities.[1] Methyl 4-hydroxyquinoline-2-carboxylate, a key derivative of this family, serves as a pivotal intermediate in the synthesis of a multitude of bioactive molecules, including broad-spectrum quinolone antibiotics.[2] While its primary role has been that of a foundational building block, an in-depth analysis of its structural features and the biological activities of its close analogs suggests a latent therapeutic potential worthy of exploration.

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal analysis of experimental design and mechanistic insights. While direct and extensive biological evaluations of this specific ester are not widely published, this guide will extrapolate from the well-documented activities of the broader 4-hydroxyquinoline class to illuminate its potential as a standalone therapeutic agent or a template for future drug design.

I. Synthesis and Characterization: The Gateway to Biological Exploration

The synthesis of this compound is a critical first step in its biological evaluation. A common and effective method is the Conrad-Limpach reaction, followed by esterification.

Detailed Synthesis Protocol: A Modified Conrad-Limpach Approach

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(anilino)maleate

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl 2-oxosuccinate (1.05 eq) in ethanol.

-

Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Ethyl 4-hydroxyquinoline-2-carboxylate

-

Add the dried diethyl 2-(anilino)maleate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask fitted with a distillation apparatus.

-

Heat the mixture to 240-250°C. The cyclization reaction will occur with the elimination of ethanol.

-

Maintain the temperature until the evolution of ethanol ceases.

-

Allow the reaction mixture to cool, which should induce the precipitation of the product.

-

Dilute the cooled mixture with a non-polar solvent like hexane to facilitate complete precipitation.

-

Filter the solid, wash thoroughly with hexane, and dry.

Step 3: Saponification to 4-Hydroxyquinoline-2-carboxylic Acid (Kynurenic Acid)

-

Suspend the crude Ethyl 4-hydroxyquinoline-2-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2 M HCl) to a pH of approximately 3-4.

-

The product, 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid), will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Esterification to this compound

-

Suspend the dried kynurenic acid in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the suspension.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., saturated sodium bicarbonate solution).

-

The methyl ester product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like methanol or ethanol to obtain the purified this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the aromatic carbons of the quinoline core.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₉NO₃, MW: 203.19 g/mol ).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the quinoline ring.

II. Potential Anticancer Activity: A Scaffold for Tumor Cell Inhibition

The quinoline scaffold is a cornerstone in the development of numerous anticancer agents.[3] Derivatives of 4-hydroxyquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. While specific data for this compound is scarce, the activities of its close analogs provide compelling evidence for its potential in this arena.

Mechanistic Insights from Related Compounds

Several mechanisms have been proposed for the anticancer activity of 4-hydroxyquinoline derivatives:

-

Enzyme Inhibition: A primary mode of action is the inhibition of enzymes crucial for cancer cell proliferation and survival. These include:

-

Tyrosine Kinases: Many quinoline-based drugs target tyrosine kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.

-

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition leads to cell cycle arrest and apoptosis.

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for pyrimidine biosynthesis, and its inhibition starves cancer cells of the necessary building blocks for DNA and RNA synthesis.[4]

-

-

Induction of Apoptosis: 4-hydroxyquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing.

Quantitative Data for 4-Hydroxyquinoline Analogs

The following table summarizes the cytotoxic activity of some representative 4-hydroxyquinoline derivatives against various cancer cell lines. This data underscores the potential of the core scaffold.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Hydroxyquinoline-3-carboxamides | Breast (MCF-7), Colon (HCT-116) | Potent cytotoxic effects | [1] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Colon (Caco-2, HCT-116) | Significant toxicity | [1] |

| Modified 4-hydroxyquinolone analogues | Colon (HCT116), Lung (A549), Prostate (PC3), Breast (MCF-7) | Varies by derivative, some with high potency | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

III. Antimicrobial Properties: A Link to the Quinolone Legacy

This compound is a direct precursor to many quinolone antibiotics, suggesting that it may possess intrinsic antimicrobial properties.[2] The quinoline ring is a key pharmacophore in numerous antibacterial and antifungal agents.

Plausible Mechanisms of Antimicrobial Action

The established antimicrobial mechanisms of quinolone derivatives provide a framework for understanding the potential activity of this compound:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism of action for fluoroquinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell lysis.

-

Enzyme Inhibition: Similar to their anticancer effects, quinoline compounds can inhibit various microbial enzymes that are essential for survival and virulence.

Antimicrobial Data for Related Quinolines

The following table presents the minimum inhibitory concentration (MIC) values for some quinoline derivatives against representative microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 | [5] |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | 128 | [5] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 µM |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

IV. Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting another promising avenue for this compound.[6][7]

Targeting Key Inflammatory Pathways

The anti-inflammatory effects of quinoline compounds are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent pro-inflammatory mediators. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Certain 4-carboxyl quinoline derivatives have been identified as potent and selective COX-2 inhibitors.[5]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.

-

Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some quinoline derivatives have been shown to inhibit LPS-induced NO production in macrophages.[7]

Quantitative Anti-inflammatory Data for Quinoline Carboxylic Acids

The following table highlights the anti-inflammatory activity of quinoline carboxylic acid derivatives.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [6][7] |

| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [6][7] |

| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 Inhibition | - | 0.043 | [5] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol outlines a method for assessing the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-only control. Determine the IC₅₀ value.

V. Visualizing the Interconnectivity of Biological Activities

The diverse biological activities of the 4-hydroxyquinoline scaffold are not isolated phenomena but are often interconnected through their effects on fundamental cellular processes. The following diagram illustrates the potential interplay of the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its derivatives.

Caption: Interplay of potential biological activities of this compound.

VI. Concluding Remarks and Future Directions

This compound, while primarily recognized as a synthetic intermediate, resides within a chemical family renowned for its profound and diverse biological activities. The evidence from its close analogs strongly suggests that this compound warrants further investigation as a potential therapeutic agent in its own right. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory drugs.